

Preclinical Profile of UAMC-3203 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	UAMC-3203 hydrochloride	
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This technical guide provides a comprehensive overview of the preclinical data available for **UAMC-3203 hydrochloride**, a third-generation ferroptosis inhibitor. UAMC-3203 is an analogue of the first-generation inhibitor Ferrostatin-1 (Fer-1) and has been specifically engineered for improved solubility, stability, and in vivo efficacy.[1][2] Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has been implicated in a range of pathologies including neurodegenerative diseases, spinal cord injury, stroke, and organ damage.[1][3][4] UAMC-3203 represents a significant advancement in the development of therapeutic agents targeting this cell death pathway.

Core Mechanism of Action

UAMC-3203 functions as a potent, lipophilic radical-trapping antioxidant.[5] Its primary mechanism involves its rapid insertion into phospholipid bilayers within cell membranes.[2][5] There, it halts the chain reaction of lipid peroxidation, which is the hallmark of ferroptosis.[5] This process is characterized by the accumulation of phospholipid hydroperoxides, often exacerbated by the depletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[3] By directly scavenging lipid radicals, UAMC-3203 prevents the oxidative damage that leads to membrane rupture and cell death.[1][5]

Summary of Preclinical Findings



Preclinical investigations have demonstrated the therapeutic potential of UAMC-3203 across a variety of disease models:

- Spinal Cord Injury (SCI): In rat models of SCI, UAMC-3203 treatment has been shown to
 promote functional recovery.[1] It effectively reduces lipid peroxidation, inhibits neuronal
 degeneration, and suppresses neuroinflammation by reducing the activation of astrocytes
 and microglia.[1] Both early and delayed administration have proven effective in improving
 locomotor outcomes.[5]
- Stroke in Diabetic Models: In diabetic rats subjected to stroke, UAMC-3203 treatment preserved episodic and spatial memory, prevented anxiety-like behavior, and maintained levels of the crucial antioxidant protein GPX4.[4]
- Organ Injury: UAMC-3203 has shown superior protection against multi-organ injury in mice compared to Fer-1, particularly in models of iron overload-induced damage.[5][6] It significantly lowers plasma levels of damage markers such as lactate dehydrogenase (LDH), creatine kinase (CK), aspartate aminotransferase (AST), and alanine aminotransferase (ALT).[6][7]
- Ocular Injury: Studies on corneal epithelial wound healing demonstrated that UAMC-3203 promotes faster healing at nanomolar concentrations in vitro and is well-tolerated with no signs of toxicity when applied topically in vivo.[8][9]

No significant toxicity has been observed in mice or rats even with chronic administration, highlighting its favorable safety profile.[1][2][10]

Data Presentation

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity



Parameter	Cell Line	Condition	Value	Reference
IC50	IMR-32 Neuroblastoma	Erastin-induced ferroptosis	10 nM	[7][8]
IC50	HT-1080 Fibrosarcoma	ML162-induced ferroptosis	12 nM	[10]
Cytotoxicity	Human Corneal Epithelial (HCE)	3-hour incubation	No toxicity at 10 nM, 1 μM	[8][11]
75% viability at 10 μΜ	[8][11]			
39% viability at 50 μM	[8][11]	_		

Table 2: Pharmacokinetics and Stability



Parameter	Matrix	Species	Value	Reference
Microsomal Half- Life (t½)	Liver Microsomes	Human	20.5 hours	[7][8]
Rat	16.5 hours	[7]		
Murine	3.46 hours	[7]	_	
Plasma Stability	Plasma	Human	84% recovery after 6 hours	[8]
Distribution	In Vivo	Rat	Rapidly cleared from blood; distributes to liver, kidney, lungs	[7]
Ex Vivo (Cornea)	Porcine	~12-38 fold higher concentration in epithelium vs. stroma	[8][9]	
Chemical Stability	100 μM Solution (PBS, pH 7.4)	-	Stable for up to 30 days at 4°C, RT, and 37°C	[8][9]

Table 3: In Vivo Efficacy Models and Dosages



Disease Model	Species	Route	Dosage	Key Outcome	Reference
Spinal Cord Injury (mild)	Mouse	Intraperitonea I (i.p.)	15 mg/kg daily	Improved locomotor recovery	[5]
Spinal Cord Injury	Rat	Intravenous (i.v.)	5 mg/kg	Promoted functional recovery, reduced inflammation	[1]
Multi-organ Injury (Iron Overload)	Mouse	Intraperitonea I (i.p.)	20 μmol/kg	Reduced organ damage markers, improved survival	[6][10]
Stroke with Diabetes	Rat	Not Specified	Not Specified	Preserved memory, reduced lipid peroxidation	[4]
Acute Ocular Tolerability	Rat	Topical	100 μM solution (twice daily for 5 days)	Well- tolerated, no toxicity	[8][9]
Long-term Safety	Mouse	Intraperitonea I (i.p.)	20 μmol/kg daily for 4 weeks	No toxicity observed	[2][10]

Table 4: Physicochemical Properties



Parameter	Condition	Value	Reference
Aqueous Solubility	PBS, pH 5.0	36.7 ± 5.7 μM	[11]
PBS, pH 6.0	127.9 ± 16.1 μM	[11]	
PBS, pH 7.4	127.3 ± 17.3 μM	[11]	_

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of UAMC-3203.

In Vitro Ferroptosis Inhibition Assay

- Objective: To determine the concentration of UAMC-3203 required to inhibit ferroptosis by 50% (IC₅₀).
- Cell Line: Human neuroblastoma IMR-32 cells.[7]
- · Methodology:
 - Cells are pre-incubated with varying concentrations of UAMC-3203 for 1 hour.
 - Ferroptosis is induced by adding a known inducer, such as erastin.
 - After a 13-hour incubation period, cell death is quantified.[7]
 - Quantification is performed using a fluorescence-based assay with a cell-impermeable dye (e.g., Sytox Green) that only enters and stains dead cells.
 - The IC₅₀ value is calculated from the resulting dose-response curve.[7]

In Vivo Spinal Cord Injury (SCI) Model

- Objective: To assess the neuroprotective and functional recovery effects of UAMC-3203 following traumatic spinal cord injury.
- Animal Model: Adult female Sprague-Dawley rats.[1]



· Methodology:

- Injury Induction: A laminectomy is performed, and a standardized contusion injury is induced using an impactor device.
- Treatment: Animals are randomly assigned to groups. The treatment group receives
 UAMC-3203 (e.g., 5 mg/kg) via intravenous injection shortly after injury, while the control group receives a vehicle solution.[1]
- Functional Assessment: Motor function recovery is evaluated over several weeks using established scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale and the inclined plane test.[1]
- Tissue Collection and Analysis: At the end of the study period, spinal cord tissue is harvested for histological and biochemical analysis.[1]

Western Blot Analysis for Ferroptosis Markers

- Objective: To measure the protein levels of key markers of ferroptosis and antioxidant response.
- Methodology:
 - Protein Extraction: Protein lysates are prepared from harvested spinal cord tissue.[1]
 - Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
 - Immunoblotting: The membrane is incubated with primary antibodies against target proteins such as GPX4, xCT (a subunit of the system Xc- transporter), ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4), and proteins of the NRF2/HO-1 pathway.[1]
 - Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence. Protein levels are quantified relative to a loading control (e.g., β-actin).[1]

Lipid Peroxidation Assay



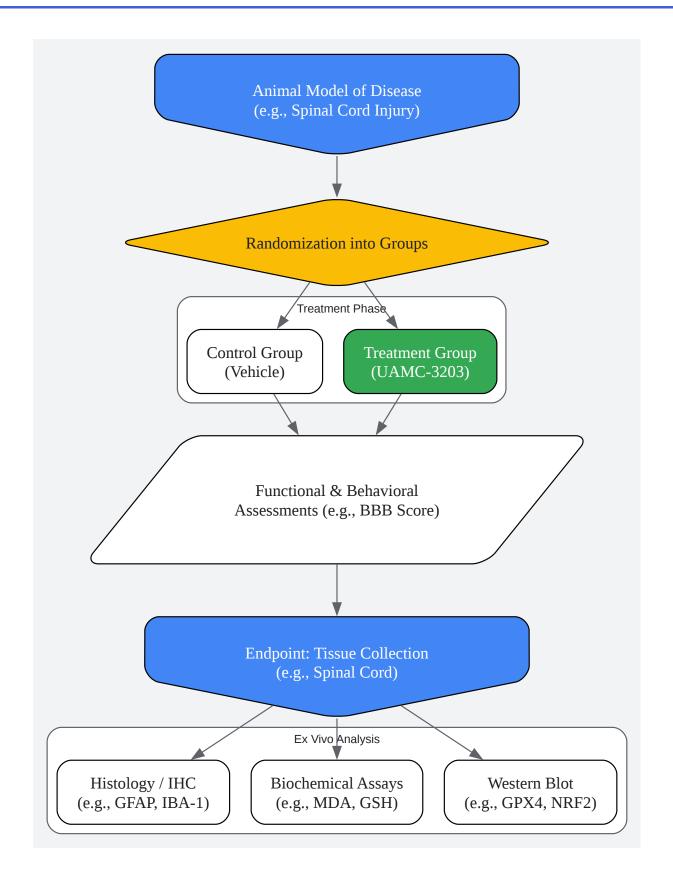
- Objective: To quantify the level of oxidative lipid damage in tissues.
- Methodology:
 - Marker Measurement: The level of malondialdehyde (MDA), a stable end-product of lipid peroxidation, is measured in tissue homogenates.[1][12]
 - Assay Principle: Commercial ELISA kits are typically employed, which use a colorimetric or fluorometric method to detect MDA.[12]
 - Antioxidant Measurement: Concurrently, the levels of key endogenous antioxidants, such as glutathione (GSH), are measured to assess the cell's antioxidant capacity. A decrease in GSH and an increase in MDA are indicative of ferroptosis.[1]

Mandatory Visualizations Signaling Pathway Diagram

Caption: Mechanism of UAMC-3203 in the ferroptosis signaling pathway.

Experimental Workflow Diagram



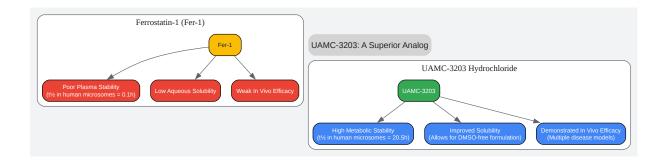


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Caption: General experimental workflow for an in vivo preclinical study.



Logical Relationship Diagram



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